

Spectrophotometric Assay for Total Glutathione Measurement: Application Notes and Protocols

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Compound of Interest

Compound Name: Glutathione

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Introduction

Glutathione, a tripeptide comprised of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in cellular defense against oxidative stress. The ratio of its reduced form (GSH) to its oxidized form (**glutathione** disulfide, GSSG) is a critical indicator of cellular redox status. This document provides detailed application notes and protocols for the spectrophotometric measurement of total **glutathione** (GSH + GSSG) using the widely adopted 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) enzymatic recycling assay. This method is sensitive, reliable, and readily adaptable for various biological samples.

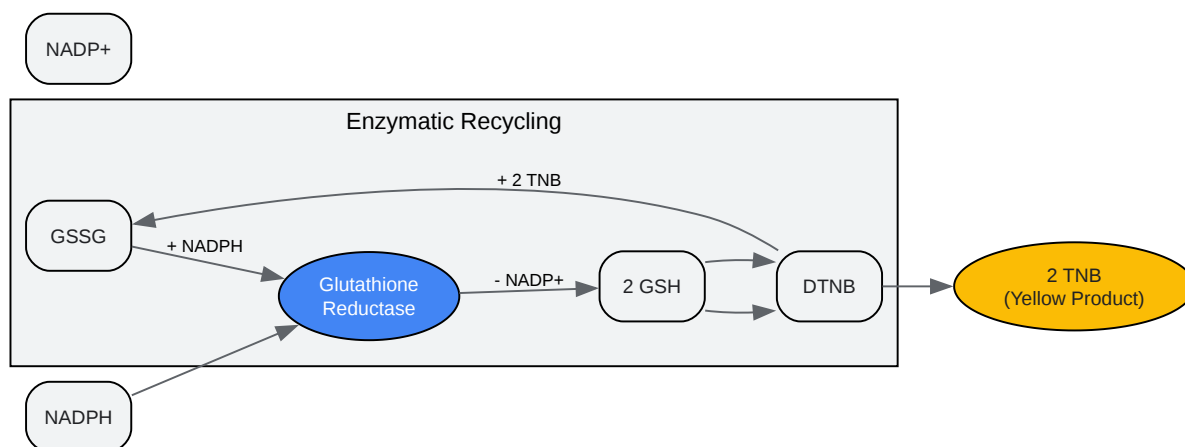
The principle of this assay is based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. To quantify total **glutathione**, GSSG in the sample is first reduced to GSH by **glutathione** reductase in the presence of NADPH. The subsequent reaction of the total GSH with DTNB results in a continuous production of TNB, and the rate of TNB formation is directly proportional to the total **glutathione** concentration in the sample.^{[1][2][3]}

Core Principles and Signaling Pathway

The assay relies on an enzymatic recycling system to amplify the signal, allowing for the sensitive detection of **glutathione**. The key reactions are as follows:

- Reduction of GSSG: Exogenous **glutathione** reductase (GR) utilizes NADPH to reduce the GSSG present in the sample to its reduced form, GSH. $\text{GSSG} + \text{NADPH} + \text{H}^+ \rightarrow 2 \text{GSH} + \text{NADP}^+$
- Reaction with DTNB: The total GSH (pre-existing and newly formed) reacts with DTNB to produce GSSG and the chromophore TNB. $2 \text{GSH} + \text{DTNB} \rightarrow \text{GSSG} + 2 \text{TNB}$

The newly formed GSSG is then recycled back to GSH by **glutathione** reductase, leading to a continuous production of TNB, which is monitored over time.



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Caption: Enzymatic recycling for total **glutathione** measurement.

Experimental Protocols

This section provides detailed protocols for sample preparation and the assay procedure. It is crucial to handle samples on ice to prevent the degradation of **glutathione**.

I. Reagent Preparation

Reagent	Preparation	Storage
Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0)	Dissolve potassium phosphate monobasic and dibasic in distilled water to a final concentration of 100 mM. Add EDTA to a final concentration of 1 mM. Adjust pH to 7.0.	4°C for several weeks.
5% (w/v) Sulfosalicylic Acid (SSA)	Dissolve 5 g of SSA in 100 mL of distilled water.[4]	4°C for up to 6 months.
DTNB Stock Solution (10 mM)	Dissolve an appropriate amount of DTNB in the Assay Buffer.	-20°C, protected from light.
NADPH Stock Solution (10 mM)	Dissolve an appropriate amount of NADPH in the Assay Buffer.	-20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Glutathione Reductase (GR) Stock Solution (e.g., 50 U/mL)	Reconstitute lyophilized GR in Assay Buffer.	-20°C. Aliquot to avoid repeated freeze-thaw cycles.
GSH Standard Stock Solution (1 mM)	Dissolve an appropriate amount of GSH in 1% SSA to prevent oxidation.	-20°C. Prepare fresh working standards for each assay.

II. Sample Preparation

A. Cultured Cells (e.g., $1-5 \times 10^6$ cells)

- Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in 100-200 μ L of ice-cold Assay Buffer.
- Lyse the cells by sonication on ice or by three freeze-thaw cycles.

- Add an equal volume of 5% SSA to the cell lysate, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the total **glutathione** assay.

B. Tissue Samples (e.g., 50-100 mg)

- Excise the tissue and immediately rinse with ice-cold PBS to remove any blood.
- Blot the tissue dry and weigh it.
- Homogenize the tissue in 5-10 volumes of ice-cold Assay Buffer.
- Add an equal volume of 5% SSA to the homogenate, vortex, and incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the assay.

C. Plasma

- Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
- Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma.
- Transfer the plasma to a new tube.
- Add 1/4 volume of 5% SSA to the plasma, vortex, and incubate on ice for 10 minutes.
- Centrifuge at 8,000-10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the assay.

D. Erythrocytes (Red Blood Cells)

- After separating the plasma, carefully remove the buffy coat.

- Wash the remaining red blood cells three times with ice-cold PBS.
- Lyse the packed red blood cells by adding 4 volumes of ice-cold distilled water.
- Add an equal volume of 5% SSA to the lysate, vortex, and incubate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the assay.

III. Assay Protocol (96-well plate format)

A. Preparation of Working Solutions

- **DTNB Working Solution:** Dilute the DTNB stock solution to a final concentration of 0.6 mM in Assay Buffer.
- **NADPH Working Solution:** Dilute the NADPH stock solution to a final concentration of 0.2 mM in Assay Buffer.
- **Glutathione Reductase Working Solution:** Dilute the GR stock solution to a final concentration of 0.5-1.0 U/mL in Assay Buffer.

B. Standard Curve Preparation

- Prepare a series of GSH standards by diluting the 1 mM GSH stock solution in 1% SSA. A typical concentration range is 0-50 µM.
- Add 20 µL of each standard to separate wells of a 96-well plate.

C. Assay Procedure

- Add 20 µL of the prepared sample supernatant to the corresponding wells.
- Prepare a reaction mixture containing:
 - 140 µL of NADPH Working Solution
 - 20 µL of DTNB Working Solution

- 10 μ L of **Glutathione** Reductase Working Solution
- Add 170 μ L of the reaction mixture to each well containing the standard or sample.
- Immediately start monitoring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The reaction is typically performed at room temperature (25°C) or 37°C.

Data Presentation and Analysis

The rate of change in absorbance ($\Delta A/\text{min}$) is calculated for each standard and sample. A standard curve is generated by plotting the $\Delta A/\text{min}$ of the GSH standards against their corresponding concentrations. The total **glutathione** concentration in the samples is then determined from the standard curve.

I. Sample Standard Curve Data

GSH Concentration (μM)	$\Delta A/\text{min}$ (mOD/min)
0	5.2
5	25.8
10	48.1
20	95.3
30	142.7
40	189.5
50	235.1

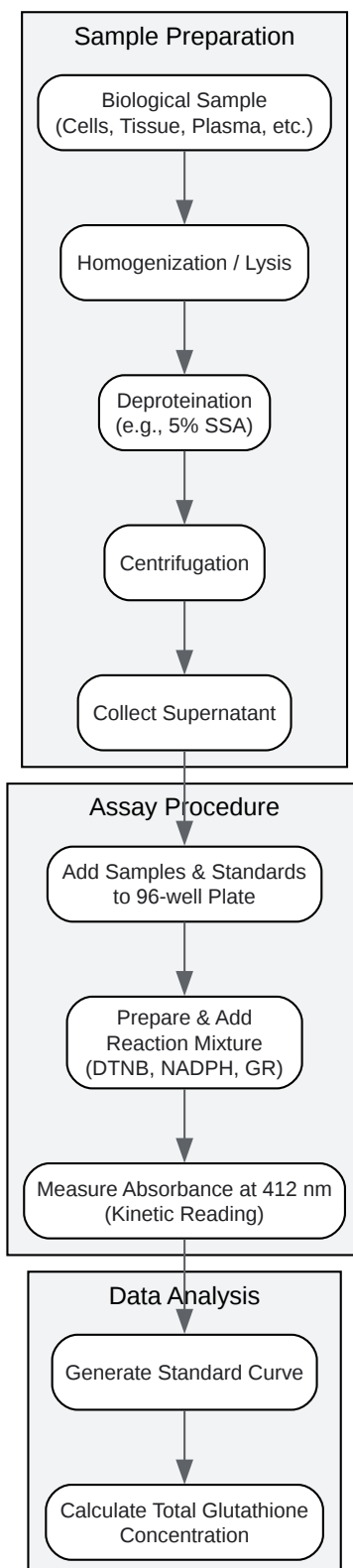
II. Typical Total Glutathione Levels in Various Samples

The following table summarizes typical total **glutathione** concentrations found in different biological samples. Note that these values can vary significantly depending on the species, cell type, and experimental conditions.

Sample Type	Typical Total Glutathione Concentration
Cultured HeLa Cells	5-10 nmol/10 ⁶ cells
Rat Liver Tissue	5-8 µmol/g tissue
Human Plasma	1-5 µM
Human Erythrocytes	1-2 mM

Experimental Workflow

The following diagram illustrates the overall workflow for the spectrophotometric measurement of total **glutathione**.



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Caption: Workflow for total **glutathione** spectrophotometric assay.

Troubleshooting

Issue	Possible Cause	Solution
High background absorbance	Contamination of reagents or samples with reducing agents.	Use high-purity water and reagents. Avoid contamination.
Low or no signal	Inactive enzyme (Glutathione Reductase). Incorrect wavelength setting. Insufficient incubation time.	Use fresh or properly stored enzyme. Verify the wavelength on the spectrophotometer. Optimize incubation time.
Non-linear standard curve	Pipetting errors. Incorrect standard dilutions.	Use calibrated pipettes. Prepare fresh standards carefully.
High variability between replicates	Incomplete mixing of reagents. Inconsistent sample preparation.	Ensure thorough mixing in the wells. Standardize the sample preparation protocol.

Conclusion

The DTNB-based enzymatic recycling assay is a robust and sensitive method for the quantification of total **glutathione** in a variety of biological samples. Adherence to the detailed protocols and proper sample handling are essential for obtaining accurate and reproducible results. This assay is a valuable tool for researchers in various fields, including oxidative stress research, toxicology, and drug development, enabling the assessment of the cellular redox environment and the effects of various stimuli on **glutathione** metabolism.

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